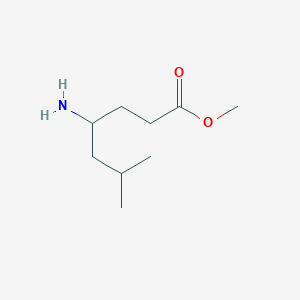
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amination: The pyrazole ring is then aminated using suitable amination reagents such as ammonia or primary amines.
Acylation: The aminated pyrazole is then acylated with N,N-dimethylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the N,N-dimethylpropanamide moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.
科学研究应用
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule.
相似化合物的比较
Similar Compounds
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)acetic acid
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)propanoic acid
- **3-(3-Amino-4-methyl-1h-pyrazol-1-yl)butanoic acid
Uniqueness
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is unique due to the presence of the N,N-dimethylpropanamide moiety, which imparts specific chemical and physical properties. This moiety can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
3-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-7-6-13(11-9(7)10)5-4-8(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI 键 |
HCBRPRODOMGXIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CCC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)










![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)


